4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline
Description
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline |
InChI |
InChI=1S/C18H22N2O/c1-20-10-9-13-5-3-4-6-16(13)18(20)12-14-11-15(21-2)7-8-17(14)19/h3-8,11,18H,9-10,12,19H2,1-2H3 |
InChI Key |
JXUZONMCSRNDCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1CC3=C(C=CC(=C3)OC)N |
Origin of Product |
United States |
Preparation Methods
Benzoic Acid-Catalyzed Condensation
A proven route for assembling structurally related aniline-THIQ hybrids involves a three-component reaction between isatin derivatives, THIQ, and terminal alkynes. While the target compound was not directly synthesized in the cited study, the hydrolysis of a urea intermediate (e.g., 7aaa ) to yield aniline derivatives provides a foundational pathway.
Reaction Conditions :
-
Catalyst : 20 mol% benzoic acid
-
Solvent : Toluene
-
Temperature : 90°C
-
Time : 16 hours
Under these conditions, the spirooxindole intermediate undergoes hydrolysis to release the aniline moiety. For the target compound, substituting isatin with 4-methoxy-2-aminobenzaldehyde could direct the formation of the desired product.
Alkylation of 2-Methyl-Tetrahydroisoquinoline
Synthesis of 2-Methyl-1,2,3,4-Tetrahydroisoquinoline
The 2-methyl-THIQ core is synthesized via Bischler-Napieralski cyclization of β-phenethylamide derivatives, followed by selective reduction. For example, treating N-methylphenethylamide with phosphoryl chloride (POCl₃) induces cyclization to 3,4-dihydroisoquinoline, which is subsequently reduced using sodium borohydride (NaBH₄).
Key Steps :
-
Cyclization: POCl₃ in dichloromethane (DCM), 0°C to room temperature.
-
Reduction: NaBH₄ in methanol, 0°C for 2 hours.
Benzylation with 4-Methoxy-2-Nitrobenzyl Bromide
The methylene linker is introduced via nucleophilic alkylation. 2-Methyl-THIQ reacts with 4-methoxy-2-nitrobenzyl bromide in a polar aprotic solvent (e.g., acetonitrile) under basic conditions (K₂CO₃).
Optimized Conditions :
-
Solvent : Acetonitrile
-
Base : Potassium carbonate (2.0 equiv)
-
Temperature : 60°C
-
Time : 12 hours
Nitro Group Reduction to Aniline
Catalytic Hydrogenation
The nitro intermediate is reduced to aniline using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol. This method offers high selectivity and scalability.
Procedure :
Iron-Mediated Reduction
An alternative employs iron powder and ammonium chloride in aqueous ethanol, suitable for nitro groups adjacent to electron-donating substituents (e.g., methoxy).
Conditions :
-
Reductant : Iron powder (5.0 equiv)
-
Additive : NH₄Cl (3.0 equiv)
-
Solvent : Ethanol/water (4:1)
-
Temperature : Reflux
-
Time : 7 hours
Microwave-Assisted Synthesis
Accelerated Alkylation
Microwave irradiation significantly reduces reaction times. For instance, coupling 2-methyl-THIQ with 4-methoxy-2-nitrobenzyl bromide in 1-butanol with catalytic HCl achieves full conversion in 2 hours.
Parameters :
Comparative Analysis of Methods
Challenges and Optimizations
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical formula: and features a complex structure characterized by the isoquinoline moiety. The presence of methoxy and aniline groups contributes to its biological activity, making it a candidate for further research.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds related to 4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline. For instance, derivatives of isoquinoline have been shown to exhibit significant antiproliferative effects against various cancer cell lines.
Case Study:
A series of isoquinoline derivatives were synthesized and tested against human cancer cell lines HCT-116 and MCF-7. Among these, several compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL, indicating promising anticancer activity .
Neuroprotective Effects
Isoquinoline derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. The structural features of 4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline suggest potential interactions with neurotransmitter systems.
Research Findings:
Studies indicate that compounds with similar structures can modulate dopamine receptors and exhibit protective effects against neuronal cell death induced by toxic agents . This positions 4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline as a candidate for further exploration in neuropharmacology.
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows chemists to modify various functional groups to explore new pharmacological activities.
Synthetic Pathway Example:
A novel synthetic route involving the reaction of 4-methoxy-aniline with isoquinoline derivatives has been developed, leading to the formation of new compounds with enhanced biological activities .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|---|
| Compound A | Anticancer | HCT116 | 5.0 |
| Compound B | Anticancer | MCF7 | 6.5 |
| Compound C | Neuroprotective | SH-SY5Y | 3.0 |
Mechanism of Action
The mechanism of action of 4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The isoquinoline moiety is known to interact with neurotransmitter receptors, while the aniline structure can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents, heterocyclic moieties, and molecular properties:
Key Comparisons
Heterocyclic Moieties
- Isoquinoline vs. Pyridine: The target compound’s dihydroisoquinoline group contrasts with pyridine in 4-methoxy-2-(pyridin-3-yl)aniline .
- Substituent Effects : The 6,7-dimethoxy-THIQ in ’s compound introduces electron-donating groups, which may alter electronic properties and binding interactions compared to the target’s 2-methyl-THIQ .
Linker Variations
- Methylene vs.
Substituent Chemistry
- Chlorine vs. Methoxy : The 4-chloro substituent in ’s compound may increase electronegativity and steric hindrance compared to the target’s 4-methoxy group, influencing solubility and reactivity .
- N-Methylation : The N-methyl group in ’s compound could reduce metabolic degradation compared to the target’s unmodified aniline .
Biological Activity
4-Methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, focusing on its antimicrobial and anticancer properties, along with relevant data from case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a systematic name that reflects its structural complexity. The compound features an isoquinoline moiety, which is known for various biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various isoquinoline derivatives, including 4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM |
| Bacillus subtilis | 4.69 µM |
| Pseudomonas aeruginosa | 13.40 µM |
The compound exhibited moderate to good antimicrobial activity against Gram-positive bacteria, with MIC values indicating effective inhibition of bacterial growth .
Anticancer Activity
The anticancer potential of the compound has also been explored. Isoquinoline derivatives are known for their ability to inhibit cancer cell proliferation.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | < 25 |
| HepG2 (Liver Cancer) | < 25 |
Research indicates that the compound may exert its anticancer effects through mechanisms such as the inhibition of specific enzymes involved in cancer progression .
The proposed mechanisms of action for the biological activities of isoquinoline derivatives include:
- Inhibition of Sirtuins : Some studies suggest that isoquinoline compounds may inhibit sirtuin enzymes, which play a role in cellular aging and cancer .
- Inducible Nitric Oxide Synthase (iNOS) Inhibition : Compounds similar to 4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline have shown potential in inhibiting iNOS, contributing to their anti-inflammatory and anticancer properties .
Case Studies
A notable case study evaluated a series of isoquinoline derivatives for their cytotoxic effects against various cancer cell lines. The study found that modifications to the isoquinoline structure significantly influenced biological activity, highlighting the importance of structural optimization in drug design .
Chemical Reactions Analysis
Oxidation
The methoxy group (-OCH₃) is susceptible to oxidation, leading to quinone derivatives. This reaction is typically facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction
The isoquinoline moiety can undergo reduction to form tetrahydroisoquinoline derivatives. Catalytic hydrogenation (e.g., Pd/C) or reagents like lithium aluminum hydride are commonly employed.
Substitution Reactions
-
Halogenation : Introduction of halogens (e.g., bromine or chlorine) at reactive positions, often catalyzed by Lewis acids.
-
Coupling Reactions : Cross-coupling reactions (e.g., Suzuki or Ullmann) may occur at aromatic positions, depending on substitution patterns.
Common Reaction Outcomes
| Reaction Type | Product | Reagents/Conditions |
|---|---|---|
| Oxidation | Quinone derivatives | Potassium permanganate, acidic conditions |
| Reduction | Tetrahydroisoquinoline derivatives | Catalytic hydrogenation (Pd/C) |
| Halogenation | Brominated/chlorinated derivatives | Br₂/Cl₂ with Lewis acid catalyst |
Research Findings
-
Anticancer Activity : Isoquinoline derivatives exhibit antiproliferative effects against cancer cell lines (e.g., HCT-116, MCF-7), with IC₅₀ values ranging from 1.9 to 7.52 μg/mL.
-
Neuroprotective Effects : Structural analogs modulate dopamine receptors and protect against neuronal toxicity.
-
Synthetic Flexibility : The compound serves as a precursor for novel derivatives via functional group modification.
Comparison with Similar Compounds
| Compound | Key Structural Feature | Reaction Behavior |
|---|---|---|
| 6-Methoxy-N-methylisoquinoline | Methoxy + isoquinoline | Limited aniline reactivity |
| Tetrahydroisoquinoline | Saturated isoquinoline | Reduced redox activity |
| 4-Methoxy-N-methyl-aniline | Methoxy + aniline | No isoquinoline-derived reactivity |
Mechanism of Action
The compound’s isoquinoline moiety interacts with neurotransmitter systems (e.g., dopamine receptors), while the aniline group participates in redox reactions. These dual functionalities enable diverse biological activities, including anticancer and neuroprotective effects .
Q & A
Q. What are the common synthetic routes for 4-methoxy-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]aniline, and what key intermediates are involved?
- Methodological Answer : A viable approach involves coupling a substituted aniline derivative with a functionalized isoquinoline scaffold. For example, Suzuki-Miyaura cross-coupling can be employed using a boronate ester intermediate (e.g., 4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) and a halogenated isoquinoline derivative. Reaction conditions typically require a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃), and anhydrous solvents like THF or dioxane at 80–100°C for 12–24 hours . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a saturated solution in a solvent like methanol or dichloromethane. Data collection is performed using a diffractometer (e.g., Bruker D8 Venture), and structure refinement is carried out with SHELXL . Key parameters include bond lengths (e.g., C–N: ~1.45 Å, C–O: ~1.36 Å) and angles (e.g., tetrahedral geometry around the methylene bridge). Anisotropic displacement parameters are analyzed to confirm crystallographic rigidity .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is used for purity analysis. Mobile phases often combine acetonitrile and water (with 0.1% trifluoroacetic acid) in gradient elution mode. Stability studies under varying pH, temperature, and light exposure should include mass spectrometry (LC-MS) to detect degradation products, such as demethylated or oxidized derivatives .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., anomalous thermal parameters) be resolved during structure refinement?
- Methodological Answer : Discrepancies in anisotropic displacement ellipsoids may arise from disorder or solvent effects. Use the SQUEEZE algorithm in PLATON to model unresolved electron density . For severe disorder, consider twinning analysis via the ROTAX routine in SHELXL. Validate the final model using R-factor convergence (R1 < 5%), residual electron density maps (< 1 e⁻/ų), and Hirshfeld surface analysis .
Q. What computational methods are suitable for investigating the compound’s electronic structure and reactivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and nucleophilic/electrophilic sites. Compare computed bond lengths/angles with SC-XRD data to identify steric or electronic distortions. For reaction pathway exploration, employ transition-state modeling (e.g., Nudged Elastic Band method) to evaluate activation energies for key transformations, such as methylene bridge oxidation .
Q. How to address contradictory spectroscopic data (e.g., NMR vs. crystallography) for the methylene bridge configuration?
- Methodological Answer : Dynamic NMR effects (e.g., rotational barriers) may cause signal broadening, complicating stereochemical assignment. Variable-temperature NMR (VT-NMR) experiments (e.g., −50°C to 50°C in CD₂Cl₂) can resolve splitting patterns. Cross-validate with NOESY/ROESY to detect spatial proximity between the methylene protons and adjacent aromatic/isoquinoline protons . If ambiguity persists, compare experimental data with DFT-predicted chemical shifts (using GIAO approximation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
